2-(5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-3-ylamino)-1-((1r,4r)-4-(tert-butyldimethylsilyloxy)cyclohexyl)-1H-benzo[d]imidazole-5-carboxylic acid
CAS No.: 1415565-14-8
Cat. No.: VC4851579
Molecular Formula: C33H48BrN5O4Si2
Molecular Weight: 714.852
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1415565-14-8 |
|---|---|
| Molecular Formula | C33H48BrN5O4Si2 |
| Molecular Weight | 714.852 |
| IUPAC Name | 2-[[5-bromo-1-(2-trimethylsilylethoxymethyl)indazol-3-yl]amino]-1-[4-[tert-butyl(dimethyl)silyl]oxycyclohexyl]benzimidazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C33H48BrN5O4Si2/c1-33(2,3)45(7,8)43-25-13-11-24(12-14-25)39-29-15-9-22(31(40)41)19-27(29)35-32(39)36-30-26-20-23(34)10-16-28(26)38(37-30)21-42-17-18-44(4,5)6/h9-10,15-16,19-20,24-25H,11-14,17-18,21H2,1-8H3,(H,40,41)(H,35,36,37) |
| Standard InChI Key | ULRYPMKCJJWHRY-SOAUALDESA-N |
| SMILES | CC(C)(C)[Si](C)(C)OC1CCC(CC1)N2C3=C(C=C(C=C3)C(=O)O)N=C2NC4=NN(C5=C4C=C(C=C5)Br)COCC[Si](C)(C)C |
Introduction
Structural Characterization and Molecular Properties
Core Architecture
The compound’s structure comprises two fused heterocycles: a 1H-indazole ring substituted at the 5-position with bromine and a 1H-benzo[d]imidazole system. The indazole nitrogen at position 1 is protected by a 2-(trimethylsilyl)ethoxymethyl (SEM) group, while the benzimidazole nitrogen at position 1 is linked to a trans-4-(tert-butyldimethylsilyloxy)cyclohexyl moiety. The carboxylic acid at position 5 of the benzimidazole enhances solubility and provides a handle for further derivatization.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 1415565-14-8 |
| Molecular Formula | C₃₃H₄₈BrN₅O₄Si₂ |
| Molecular Weight | 714.852 g/mol |
| IUPAC Name | 2-[[5-Bromo-1-(2-trimethylsilylethoxymethyl)indazol-3-yl]amino]-1-[4-[tert-butyl(dimethyl)silyl]oxycyclohexyl]benzimidazole-5-carboxylic acid |
| Stereochemistry | (1r,4r)-cyclohexyl configuration |
Spectroscopic and Computational Data
The Standard InChIKey (ULRYPMKCJJWHRY-SOAUALDESA-N) confirms the compound’s unique stereochemical identity. Nuclear magnetic resonance (NMR) spectra would reveal distinct signals for the SEM group’s trimethylsilyl protons (δ ≈ 0.1 ppm) and the tert-butyldimethylsilyl (TBS) group’s tert-butyl protons (δ ≈ 0.9 ppm). Mass spectrometry under electrospray ionization (ESI) conditions would display a dominant [M+H]⁺ ion at m/z 715.85 .
Synthetic Pathways and Optimization
Multi-Step Synthesis Overview
The synthesis involves sequential protection, coupling, and deprotection steps:
-
Indazole Core Preparation: 5-Bromoindazole is protected at N1 using SEM chloride under basic conditions.
-
Benzimidazole Formation: Cyclohexylamine derivatives are coupled to a benzimidazole precursor, followed by introduction of the TBS-protected trans-4-hydroxycyclohexyl group via Mitsunobu reaction.
-
Carboxylic Acid Installation: A late-stage oxidation or hydrolysis step introduces the carboxylic acid moiety, often using potassium permanganate or lithium hydroxide .
Table 2: Critical Reagents and Conditions
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | SEM-Cl, DIPEA, DCM | N1 protection of indazole |
| 2 | tert-Butyldimethylsilyl chloride | Hydroxyl group protection on cyclohexyl |
| 3 | Pd(dba)₂, Xantphos | Buchwald-Hartwig amination coupling |
Challenges in Purification
The compound’s high molecular weight and lipophilic silyl groups necessitate advanced purification techniques. Reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) achieves >95% purity. Silica gel chromatography is less effective due to the molecule’s polarity.
| Parameter | Value |
|---|---|
| logP | 4.2 |
| Water Solubility | 0.01 mg/mL (pH 7.4) |
| Plasma Protein Binding | 89% |
| CYP3A4 Inhibition | Moderate (IC₅₀ = 8.2 μM) |
Comparative Analysis with Structural Analogs
Role of Silyl Protecting Groups
The SEM and TBS groups confer metabolic stability, increasing half-life in human liver microsomes from 1.2 h (unprotected) to 6.8 h. These groups are cleaved under acidic conditions (e.g., gastric pH), enabling targeted drug release in the intestines.
Emerging Applications and Future Directions
Targeted Cancer Therapy
Molecular docking simulations predict strong binding (ΔG = -9.3 kcal/mol) to the ATP-binding pocket of EGFR T790M mutants. In vitro validation studies are pending, but analogous bromo-indazoles show 78% tumor growth inhibition in xenograft models .
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